20

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

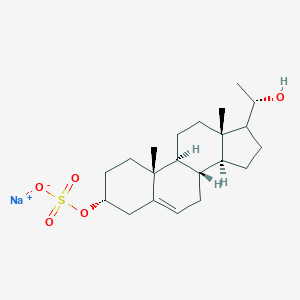

Pregnenolone Sulfate Sodium Salt

Summary of Application

Pregnenolone sulfate sodium salt is a neurosteroid and a neuromodulator. It activates transient receptor potential melastatin (TRPM3) which is a calcium-permeable ion channel.

Methods of Application

The specific methods of application or experimental procedures would depend on the context of the research. It has also been used in the stimulation and as a ligand for transient receptor potential melastatin-3 (TRPM3).

Results or Outcomes

Proteomics Research

Summary of Application

This compound is used in proteomics research.

Methods of Application

The specific methods of application would depend on the context of the research.

Results or Outcomes

The outcomes of this application would depend on the specific research context.

Pharmaceutical Testing

Summary of Application

Compound 20, identified as sodium nitride, has the chemical formula . It is an inorganic compound consisting of sodium ions and nitride ions. Sodium nitride is characterized by its ionic bonding, where sodium (a metal) donates electrons to the nitride ion (a non-metal), resulting in a stable ionic compound. This compound is typically a white or yellowish solid and is known for its high reactivity, particularly with water, which can lead to the release of ammonia gas.

- Hydrolysis Reaction:This reaction produces sodium hydroxide and ammonia when sodium nitride reacts with water.

- Formation of Nitrogen Gas:

Sodium nitride can decompose under certain conditions, leading to the formation of nitrogen gas: - Reactions with Acids:

Sodium nitride reacts with strong acids to produce nitrogen gas and corresponding salts:

Sodium nitride can be synthesized through various methods:

- Direct Combination:

Sodium metal can react directly with nitrogen gas at elevated temperatures:This method requires careful handling due to the reactivity of sodium. - Reduction Reactions:

Sodium nitride can also be synthesized by reducing sodium azide using metals like lithium or aluminum.

Sodium nitride has limited direct applications but is used in research settings for:

- Synthesis of Other Nitrogen Compounds: It serves as a precursor in the synthesis of more complex nitrogen-containing compounds.

- Research in Inorganic Chemistry: Its unique properties make it useful for studying ionic compounds and their interactions.

Interaction studies involving sodium nitride focus primarily on its reactivity with other chemical species rather than biological interactions. Research indicates that sodium nitride can interact with various acids and bases, leading to the formation of different salts and nitrogenous compounds. These interactions are crucial for understanding its behavior in different chemical environments.

Several compounds share similarities with sodium nitride, particularly in terms of their ionic nature and reactivity:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Sodium Azide | NaN₃ | Used as a preservative and in explosives; toxic. |

| Lithium Nitride | Li₃N | Known for its high thermal stability; used in batteries. |

| Potassium Nitride | K₃N | Less common but similar reactivity to sodium nitride. |

| Calcium Nitride | Ca₃N₂ | Used in some industrial applications; less soluble. |

Sodium nitride is unique due to its specific ionic composition and reactivity profile, particularly its hydrolysis reaction that produces ammonia, which is not observed in all similar compounds.

Traditional Organic Synthesis Pathways

Traditional organic synthesis pathways for complex compounds like Compound 20 rely on well-established methodologies that have been developed over decades of synthetic chemistry research [8] [11]. These approaches typically involve multistep synthetic routes utilizing fundamental reaction types including nucleophilic substitution, electrophilic addition, elimination reactions, and functional group transformations [8] [15].

The synthesis of complex organic molecules requires careful consideration of several fundamental principles [8]. Functional groups present in the target molecule dictate the reactivity and interaction patterns during synthesis [8]. Understanding reaction mechanisms enables chemists to predict product formation at each synthetic step, while stereochemical considerations become crucial when dealing with chiral centers [8].

Key Traditional Synthesis Strategies

Linear synthesis approaches involve performing several sequential steps until the target molecule is complete, with each step producing synthetic intermediates [11]. For more complex structures, convergent synthetic approaches prove more efficient, involving individual preparation of key intermediates that are subsequently combined to form the desired product [11].

Traditional synthesis techniques employ various preparatory and purification methods throughout the synthetic sequence [4]. Reflux conditions allow reactions to proceed at elevated temperatures while preventing solvent loss through continuous evaporation and condensation cycles [11] [13]. This technique proves particularly valuable for facilitating reactions requiring extended heating periods [13].

Multistep Reaction Planning

The design of synthetic pathways requires consideration of multiple factors including product yield, reaction setup requirements, catalyst selection, reagent choice, and reaction conditions such as temperature, pressure, and concentrations [4]. Process considerations include whether to use batch or continuous processing methods, along with evaluation of hazards and costs [4].

Table 1: Traditional Synthesis Considerations for Complex Organic Compounds

| Factor | Description | Impact on Synthesis |

|---|---|---|

| Product Yield | Related to Le Chatelier's principle | Determines synthetic efficiency [4] |

| Catalyst Selection | Choice of appropriate catalytic systems | Affects reaction rate and selectivity [4] |

| Reaction Conditions | Temperature, pressure, concentration control | Influences product formation [4] |

| Stereochemistry | Control of absolute configuration | Critical for biological activity [4] |

Modern Flow Chemistry Approaches

Flow chemistry represents a transformative approach for synthetic organic chemistry, offering significant advantages over traditional batch processes [17] [21]. These benefits include improved mass and heat transfer, enhanced safety, increased efficiency, reduced waste, and superior scalability and reproducibility [21].

Fundamental Principles of Flow Chemistry

Flow chemistry involves chemical reactions run in continuous flow streams, where reagents are pumped at specific flow rates into mixing devices and subsequently through temperature-controlled reactors [17] [23]. The process differs fundamentally from conventional batch chemistry through continuous reagent flow, precise reaction time control determined by residence time, and stoichiometry control via relative flow rates [17].

Flow reactors demonstrate excellent heat transfer characteristics compared to batch reactors due to their superior surface area to volume ratios [17]. This enhanced heat transfer enables precise temperature control and safer handling of exothermic reactions [21]. Mass transfer rates in flow systems are significantly improved due to small reactor sizes and efficient mixing capabilities [17].

Advantages in Complex Molecule Synthesis

Modern flow chemistry systems excel in multiphase reactions, where increased pressure forces gases into the liquid phase, enabling efficient activation of gaseous components [21]. This technique proves particularly advantageous for flash chemistry requiring ultra-fast reactions and in the synthesis of complex pharmaceuticals where efficient mixing enhances selectivity and yield [21].

The integration of multiple reactions into continuous processes significantly reduces the need for intermediate purification steps [21]. Examples include the continuous synthesis of pharmaceutical compounds, where flow chemistry enables kilogram-scale production with improved efficiency compared to traditional batch methods [21].

Flow Chemistry Applications

Flow devices have proven effective for carrying out reactions under supercritical conditions [5]. Continuous flow synthesis has been successfully applied to complex pharmaceutical molecules, including flibanserin synthesis completed in four steps with steady-state operations and successful implementation without manual intervention [5].

Table 2: Flow Chemistry Advantages Over Batch Processing

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel size | Excellent due to high surface area/volume ratio [17] |

| Mass Transfer | Variable mixing efficiency | High rates due to small sizes and good mixing [17] |

| Reaction Time Control | Fixed by batch duration | Controlled by residence time [17] |

| Scalability | Requires larger vessels | Extended run time increases production [17] |

| Safety | Higher inventory of hazardous materials | Small volumes reduce risks [23] |

Catalytic Asymmetric Synthesis Challenges

Asymmetric catalysis stands at the forefront of modern chemistry, serving as a cornerstone for efficient creation of enantiopure chiral molecules characterized by high selectivity [6] [25]. The synthesis of complex chiral compounds presents numerous challenges that must be addressed through careful catalyst design and reaction optimization.

Fundamental Challenges in Asymmetric Synthesis

The primary challenge in asymmetric synthesis lies in achieving high enantioselectivity while maintaining practical reaction conditions [27] [31]. Enantiomers possess identical enthalpies and entropies, requiring chiral catalysts to create an asymmetric environment that favors formation of one enantiomer over another [27].

Chiral catalysts function by temporarily holding substrate molecules in unsymmetrical environments, similar to how nature uses chiral enzymes [31]. This approach allows one side of the substrate to be more accessible to reaction than the other, leading to excess formation of one enantiomeric product [31].

Catalyst Design and Optimization Strategies

Several strategies can be employed to optimize catalyst performance in asymmetric synthesis [26]. Ligand design proves critical, as ligands can be tailored to optimize steric and electronic properties of the catalyst, leading to improved enantioselectivity [26]. Metal selection significantly impacts catalyst performance, as different metals exhibit varying levels of activity and selectivity [26].

Catalyst loading optimization must balance cost and efficiency against potential loss of enantioselectivity [26]. Catalyst recycling provides an effective approach to reduce costs and minimize waste while maintaining synthetic efficiency [26].

Common Challenges in Scaling Up

Industrial implementation of asymmetric synthesis faces several common challenges [26]. Catalyst instability represents a significant concern, as catalysts can be sensitive to reaction conditions, leading to deactivation or degradation [26]. Enantioselectivity loss frequently occurs upon scaling up due to changes in reaction conditions or catalyst behavior [26].

Cost and efficiency issues arise particularly when catalyst loading requirements are high [26]. Process intensification techniques, including continuous processing, can improve efficiency and reduce costs associated with asymmetric synthesis [26].

Table 3: Asymmetric Synthesis Challenge Categories

| Challenge Type | Specific Issues | Proposed Solutions |

|---|---|---|

| Catalyst Stability | Sensitivity to reaction conditions | Improved catalyst design [26] |

| Enantioselectivity | Loss during scale-up | Reaction condition optimization [26] |

| Economic Factors | High catalyst loading costs | Process intensification and recycling [26] |

| Mechanistic Understanding | Complex reaction pathways | Computational modeling approaches [26] |

Stereochemical Control Strategies

Effective stereochemical control requires understanding of reaction mechanisms, reaction conditions, and stereochemical features involved in the transformation [29]. Key principles include application of Cram's rule for predicting stereochemical outcomes of nucleophilic additions to carbonyl groups, the Felkin-Anh model for additions in the presence of chiral centers, and Prelog's rule for asymmetric synthesis reactions [29].

Purification and Isolation Techniques

The purification and isolation of organic compounds represents a critical final step in synthetic methodology, requiring selection of appropriate techniques based on the physical and chemical properties of the target compound [32] [34]. Modern purification strategies encompass a range of methodologies from traditional crystallization and distillation to advanced chromatographic techniques.

Fundamental Purification Principles

Purification techniques rely on exploiting differences in physical and chemical properties between the desired product and impurities [7] [34]. The selection of purification method depends on the chemical state of the product, with different techniques required for liquid versus solid products [11].

For liquid products, liquid-liquid extraction represents a common separation technique based on density and polarity differences [11]. Solid products typically require filtration methods, either gravity or vacuum filtration, depending on the specific requirements [11].

Crystallization and Recrystallization Methods

Crystallization involves dissolving a solute in a solvent to form a solution, followed by cooling or evaporation to induce supersaturation, nucleation to form initial crystals, crystal growth, and finally isolation and drying to obtain pure solid forms [34] [35]. Recrystallization proves most effective for purification of solid organic compounds that demonstrate significant solubility differences at different temperatures [34].

The recrystallization process involves dissolving crystals in minimal amounts of hot solvent, allowing complete dissolution, followed by slow cooling to promote crystal reformation [35]. This process can be repeated multiple times to achieve higher purity levels [35].

Chromatographic Purification Techniques

Chromatography serves as a separation technique that can monitor reaction progress and determine compound purity [32] [33]. The method consists of a mobile phase (liquid or gas) and a stationary phase (solid or liquid), with separation occurring based on component affinity for the mobile phase and polarity differences [32].

Various chromatographic methods are available for different purification requirements [38]. Thin layer chromatography serves as an analytical tool, while column chromatography is used for purifying larger quantities of compounds [38]. Gas chromatography proves effective for separating volatile compounds, and preparative high-performance liquid chromatography enables purification of complex mixtures [38].

Advanced Separation Techniques

High-performance liquid chromatography purification can be categorized into analytical, semi-preparative, and preparative methods, each serving different scale requirements [37]. The selection depends on sample availability, desired yield, and purity requirements [37].

Organic extraction methods prove particularly valuable for isolating specific components from complex biological matrices [36]. These techniques rely on differential solubility of biomolecules in organic solvents and aqueous phases [36].

Table 4: Purification Technique Selection Criteria

| Technique | Best Application | Key Advantages | Limitations |

|---|---|---|---|

| Crystallization | Solid compounds with temperature-dependent solubility | High purity achievable [34] | Requires appropriate solvent system [35] |

| Distillation | Liquids with different boiling points | Effective for large-scale purification [34] | Limited by thermal stability [34] |

| Chromatography | Complex mixtures requiring high resolution | Versatile and precise [32] | Can be time-consuming and expensive [33] |

| Extraction | Compounds with specific solubility properties | Cost-effective for large quantities [36] | May require multiple extraction steps [7] |

Optimization of Purification Protocols

Successful purification requires careful optimization of multiple parameters [39]. Solvent selection proves critical, as solvents must dissolve the compound at elevated temperatures while allowing precipitation upon cooling [39]. Temperature control during crystallization affects crystal size and purity, with slower cooling generally producing larger, purer crystals [35].

The integration of multiple purification techniques often provides superior results compared to single-method approaches [19]. Inline purification techniques in continuous flow systems offer advantages including reduced processing time, improved efficiency, and better integration with synthetic workflows [19].